In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 1,3,5,5-Tetramethylhydantoin
In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 1,3,5,5-Tetramethylhydantoin
Executive Summary
1,3,5,5-Tetramethylhydantoin (formally 1,3,5,5-tetramethylimidazolidine-2,4-dione, CAS 15414-89-8) is a fully alkylated, achiral heterocyclic compound. Characterized by its exceptional chemical stability and lack of enolizable protons, it serves as a critical structural scaffold in both advanced polymer chemistry and active pharmaceutical ingredient (API) synthesis. This whitepaper provides a comprehensive analysis of its physicochemical properties, regioselective synthesis mechanisms, and field-proven applications, tailored for researchers and drug development professionals.
Chemical Identity & Critical Structural Distinctions
A pervasive error in translated patents and informal chemical literature is the conflation of 1,3,5,5-tetramethylhydantoin with DMDM hydantoin (CAS 6440-58-0). As a Senior Application Scientist, it is imperative to clarify this structural divergence, as it dictates entirely different toxicological and functional profiles.
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DMDM Hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin) contains two
-hydroxymethyl groups. These groups are chemically labile and act as formaldehyde donors , making DMDM hydantoin a highly effective, albeit sensitizing, antimicrobial preservative. -
1,3,5,5-Tetramethylhydantoin features stable
-methyl groups at the 1 and 3 positions. Because it lacks hydroxymethyl moieties, it cannot release formaldehyde [1]. This absolute stability makes it an ideal bioisostere, a non-reactive polymer additive, and a safe synthetic intermediate in pharmaceutical manufacturing where formaldehyde toxicity would be a critical liability.
Structural and functional divergence between DMDM hydantoin and 1,3,5,5-tetramethylhydantoin.
Physicochemical & Pharmacokinetic Profiling
The fully substituted nature of 1,3,5,5-tetramethylhydantoin locks the hydantoin ring into a single tautomeric form. The absence of hydrogen bond donors and a low Topological Polar Surface Area (TPSA) make it highly lipophilic, ensuring excellent membrane permeability—a crucial metric for neuro-active drug development [2].
Quantitative Data Summary
| Property | Value |
| Systematic IUPAC Name | 1,3,5,5-Tetramethylimidazolidine-2,4-dione |
| CAS Registry Number | |
| PubChem CID | |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Melting Point | 85 °C |
| Stereochemistry | Achiral (0 defined stereocenters) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (TPSA) | 40.6 Ų |
| Rotatable Bonds | 0 (Rigid Ring System) |
Regioselective Synthesis & Mechanistic Causality
The synthesis of 1,3,5,5-tetramethylhydantoin from 5,5-dimethylhydantoin relies on the distinct acidities of the two nitrogen protons within the hydantoin ring. Understanding this causality is essential for designing high-yield synthetic workflows.
Mechanistic Rationale:
The
Regioselective N-alkylation synthesis pathway of 1,3,5,5-tetramethylhydantoin.
Step-by-Step Methodology: -Alkylation Protocol
To convert 3,5,5-trimethylhydantoin to 1,3,5,5-tetramethylhydantoin, the following self-validating protocol is utilized to ensure complete conversion while preventing side reactions:
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Solvent Preparation: Dry anhydrous DMF over calcium hydride and distill under reduced pressure. Causality: Trace moisture will prematurely quench the NaH, drastically reducing the yield of the
anion. -
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in the anhydrous DMF at 0 °C under a continuous nitrogen atmosphere. Slowly add 3,5,5-trimethylhydantoin (1.0 eq). Validation: The visible evolution of hydrogen (
) gas confirms the successful generation of the nucleophilic anion. -
Alkylation: Once gas evolution ceases, add methyl iodide (
, 1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 3 hours. Causality: The polar aprotic nature of DMF leaves the anion unsolvated, maximizing its reactivity for the displacement of the iodide. -
Quenching & Extraction: Carefully quench any unreacted NaH by the dropwise addition of cold water. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers extensively with brine to partition out residual DMF, then dry over anhydrous
. -
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via recrystallization from absolute ethanol to yield pure 1,3,5,5-tetramethylhydantoin crystals (Melting point validation: 85 °C).
Applications in Advanced Materials and Drug Development
Pharmaceutical Synthesis (Suvorexant Intermediates)
In modern drug discovery, 1,3,5,5-tetramethylhydantoin is frequently utilized as a stable reagent or structural intermediate. A prominent example is its use in the synthetic pathways of Suvorexant , a dual orexin receptor antagonist (DORA) used for the treatment of insomnia. According to process patents by Dr. Reddy's Laboratories, 1,3,5,5-tetramethylimidazolidine-2,4-dione derivatives and related hydantoins serve as critical intermediates to construct the complex diazepan architecture of the API [4]. The chemical stability of the fully methylated hydantoin ring allows it to survive harsh downstream coupling and reduction steps without degrading.
Polymer Chemistry and Rheology Modifiers
Beyond pharmaceuticals, the compound is leveraged in the formulation of alkali-swellable emulsion (ASE) polymers and cross-linked acrylic copolymers. Because it lacks reactive N-H bonds, 1,3,5,5-tetramethylhydantoin acts as an inert, highly compatible structural modifier. It improves the short-flow characteristics, suspension stability, and yield values of low-pH aqueous compositions (such as hair styling gels and industrial coatings) without interfering with the cross-linking monomers or initiating unwanted radical polymerization.
References
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CAS Common Chemistry. "1,3,5,5-Tetramethyl-2,4-imidazolidinedione." American Chemical Society. URL:[Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61794, 1,3-Dimethyl-5,5-dimethylhydantoin." PubChem. URL:[Link]
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Orazi, O. O., Corral, R. A., & Schuttenberg, H. "Substitution in the Hydantoin Ring. Part VIII. Alkylation." Journal of the Chemical Society, Perkin Transactions 1, 1974, 209-211. URL:[Link]
- Dr. Reddy's Laboratories Ltd. "Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant." U.S. Patent Application US20160168138A1, published June 16, 2016.
